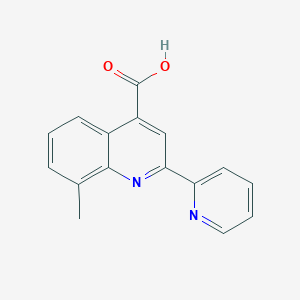

8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid

Descripción general

Descripción

“8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid” is a chemical compound . It is used in various research and development applications .

Molecular Structure Analysis

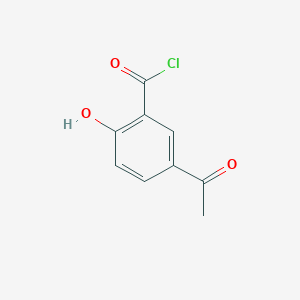

The molecular structure of “8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid” is represented by the formula C16H12N2O2 . The InChI code for this compound is 1S/C16H12N2O2/c1-10-5-4-6-11-12 (16 (19)20)9-14 (18-15 (10)11)13-7-2-3-8-17-13/h2-9H,1H3, (H,19,20) .Physical And Chemical Properties Analysis

The molecular weight of “8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid” is 264.28 . It’s a solid at room temperature .Aplicaciones Científicas De Investigación

Application in Polymer Science

Summary of the Application

“8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid” is used in the synthesis of new macromolecular ligands with main-chain pyridylquinoline units . These ligands are then used to create metal-polymer complexes with europium .

Methods of Application or Experimental Procedures

The preparation of 2-(pyridin-2-yl)quinoline dicarboxylic acids involves the synthesis of 6-, 7- or 8-methyl-2-(pyridin-2-yl)quinoline-4-carboxylic acids, followed by oxidation of their methyl groups to carboxy groups .

Results or Outcomes Obtained

The synthesized polymers exhibited high stress-strain characteristics and thermal stability. Their metal-polymer complexes with europium showed intense luminescence in the 610–620 nm region .

Application in Organic Chemistry

Summary of the Application

“8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid” is used as a catalyst in the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones . Pyrazolo[3,4-b]quinolinones are products of multicomponent synthesis and show important biological properties .

Methods of Application or Experimental Procedures

The multi-component reaction of aldehydes, 1,3-cyclodiones and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones . Pyridine-2-carboxylic acid (P2CA) was used as a green and efficient catalyst .

Results or Outcomes Obtained

The reaction proceeded through the carbocation intermediate . The newly designed protocol very quickly constructed products conventionally under milder conditions . The products were obtained in excellent yield (84–98%) .

Application in Medicinal Chemistry

Summary of the Application

“8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid” is used in the synthesis of pyrazolo[3,4-b]quinolinones . Pyrazolo[3,4-b]quinolinones show important biological properties. They are GSK3 inhibitors, tubulin inhibitors, phosphoinositide 3-kinase inhibitors and potassium channel openers . Besides, they show antileishmanial activity against amastigotes, antimicrobial activity and antiproliferative activity .

Propiedades

IUPAC Name |

8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c1-10-5-4-6-11-12(16(19)20)9-14(18-15(10)11)13-7-2-3-8-17-13/h2-9H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCXAIJJVNVWYHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396677 | |

| Record name | 8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid | |

CAS RN |

107027-35-0 | |

| Record name | 8-Methyl-2-(2-pyridinyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107027-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone](/img/structure/B27398.png)